molecular formula C14H14BrN3O3S B1532538 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide CAS No. 1005785-49-8

2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide

Cat. No.: B1532538
CAS No.: 1005785-49-8
M. Wt: 384.25 g/mol
InChI Key: PUGBSRGMLXOMEC-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide is a chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a sulfonylimine group attached to an acetamide moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is environmentally benign .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylimine group to a sulfonamide.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The sulfonylimine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the bromine atom in the pyridine ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-[5-Bromo-2-methylpyridin-3-yl]acetamide: Similar structure but lacks the sulfonylimine group.

    2-[5-Bromo-2-(4-methylphenyl)pyridin-3-yl]acetamide: Similar structure but lacks the sulfonylimine group.

Uniqueness

The presence of the sulfonylimine group in 2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide makes it unique compared to similar compounds. This functional group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[5-bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-10-2-5-12(6-3-10)22(20,21)17-14-7-4-11(15)8-18(14)9-13(16)19/h2-8H,9H2,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGBSRGMLXOMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CN2CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask was added N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (10.0 g, 31 mmol), DMF (60 mL), N,N-diisopropylethylamine (6.4 mL, 37 mmol) and 2-bromoacetamide (5.1 g, 37 mmol, Aldrich, St. Louis, Mo.). The mixture was stirred at 25° C. for 1 day. The mixture was poured into water (600 mL) and the solution was stirred for 1 h. The solution was filtered and the filtercake was washed with water and then dried in vacuo to afford the title compound as a white solid (10.2 g, 87%). MS (ESI, positive ion) m/z: 384 (M(79Br)+1).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
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2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
Reactant of Route 3
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2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide

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